1-(4-Vinylbenzyl)piperidin-4-ol

Description

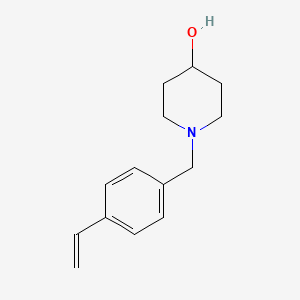

1-(4-Vinylbenzyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 4-vinylbenzyl substituent attached to the nitrogen atom.

Properties

CAS No. |

2092061-11-3 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-[(4-ethenylphenyl)methyl]piperidin-4-ol |

InChI |

InChI=1S/C14H19NO/c1-2-12-3-5-13(6-4-12)11-15-9-7-14(16)8-10-15/h2-6,14,16H,1,7-11H2 |

InChI Key |

VQSVOWSHFBWZTF-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C(C=C1)CN2CCC(CC2)O |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2CCC(CC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Piperidin-4-ol derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Key Structural Determinants of Activity

Substituent Hydrophobicity and Chain Length

- RB-005 and RB-025 (): Longer alkyl chains (e.g., octylphenyl) enhance SK1 selectivity by optimizing hydrophobic interactions with the enzyme’s binding pocket .

- PIPD1 (): The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for anti-tubercular activity .

Aromatic and Heterocyclic Modifications

- Z3777013540 (): The fluoroindole-pyrimidine core improves brain penetrance, a property less likely in 1-(4-Vinylbenzyl)piperidin-4-ol due to its non-planar vinylbenzyl group .

- Dopamine D2 Ligands (): Indolylmethyl substituents mimic classical antagonists like haloperidol, whereas the vinylbenzyl group may alter steric interactions with receptor subpockets .

Halogenation Effects

- 1-(3-Bromobenzyl)piperidin-4-ol () and 1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol (): Bromine and fluorine atoms enhance binding via halogen bonding, a feature absent in the non-halogenated vinylbenzyl analog .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(4-Vinylbenzyl)piperidin-4-ol involves two key structural components:

- Piperidin-4-ol core : A piperidine ring substituted at the 4-position with a hydroxyl group.

- 4-Vinylbenzyl substituent : A benzyl group bearing a vinyl substituent at the para position.

Preparation typically requires:

- Functionalization of the piperidine ring at the 4-position.

- Introduction of the 4-vinylbenzyl moiety via nucleophilic substitution or reductive amination.

Preparation of Piperidin-4-ol Derivatives

Piperidin-4-ol derivatives can be synthesized by reduction or hydrolysis of piperidone precursors or by direct functionalization of piperidine rings.

Starting Material : 1-benzyl-4-piperidone is a common precursor for piperidine derivatives, enabling further functionalization at the 4-position.

Hydroxy Functionalization : Conversion of 4-piperidone to 4-hydroxypiperidine involves reduction steps, often using sodium borohydride or catalytic hydrogenation, to yield the 4-hydroxyl group.

Introduction of the 4-Vinylbenzyl Group

The 4-vinylbenzyl substituent can be introduced through benzylation reactions using 4-vinylbenzyl halides or related electrophiles.

Nucleophilic Substitution : The nitrogen atom of piperidin-4-ol can be alkylated by 4-vinylbenzyl chloride or bromide under basic conditions to form the desired N-substituted product.

Reaction Conditions : Typical conditions include the use of a base such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at temperatures ranging from 0 °C to room temperature.

Detailed Preparation Method (Inferred from Related Piperidine Syntheses)

Based on related piperidine derivative syntheses, a plausible preparation method for this compound is as follows:

| Step | Procedure | Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-hydroxypiperidine | Reduction of 1-benzyl-4-piperidone with NaBH4 in methanol at 0–5 °C | Formation of piperidin-4-ol intermediate |

| 2 | N-Alkylation with 4-vinylbenzyl halide | Reaction of piperidin-4-ol with 4-vinylbenzyl chloride in DMF with NaH at 0–25 °C for 4–6 h | Formation of this compound |

| 3 | Purification | Extraction with ethyl acetate, washing with brine, drying over Na2SO4, and recrystallization | Pure target compound |

Research Findings and Optimization

Yield and Purity : Alkylation reactions of piperidin-4-ol with benzyl halides typically afford yields between 60–85% depending on reaction time and temperature control.

Solvent Choice : Use of polar aprotic solvents like DMF enhances nucleophilicity of the piperidin-4-ol nitrogen, improving alkylation efficiency.

Base Selection : Sodium hydride is preferred for deprotonation of the amine, enabling efficient substitution; however, milder bases like potassium carbonate can be used to reduce side reactions.

Environmental Considerations : Recent patent literature emphasizes minimizing use of chlorinated solvents and hazardous reagents, favoring greener alternatives and simplified work-up procedures to reduce environmental impact and cost.

Comparative Table of Key Reaction Parameters

| Parameter | Typical Range/Choice | Impact on Synthesis |

|---|---|---|

| Base | Sodium hydride, K2CO3 | Deprotonates amine, affects reaction rate |

| Solvent | DMF, DMSO | Solubility and nucleophilicity enhancement |

| Temperature | 0–25 °C | Controls reaction kinetics and side product formation |

| Reaction Time | 4–6 hours | Ensures complete conversion |

| Work-up | Extraction, washing, drying | Purity and yield optimization |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Vinylbenzyl)piperidin-4-ol, and how can its purity be validated?

- Methodology : The compound can be synthesized via alkylation of piperidin-4-ol with 4-vinylbenzyl halides under basic conditions. Reductive amination (e.g., using NaBH₃CN) or nucleophilic substitution (e.g., SN2 with K₂CO₃ as base) are common approaches . Purity validation requires HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm structural integrity. For intermediates, monitor reactions via TLC (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural confirmation : High-resolution mass spectrometry (HRMS) for molecular ion peaks and isotopic patterns; 2D NMR (COSY, HSQC) to resolve stereochemistry and substituent positions .

- Stability testing : Thermal gravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under storage conditions .

Q. How can researchers optimize reaction yields for piperidin-4-ol derivatives like this compound?

- Methodology : Screen solvents (e.g., DMF for polar intermediates, THF for alkylation) and catalysts (e.g., Pd/C for hydrogenation of vinyl groups if needed). Use microwave-assisted synthesis to reduce reaction times and improve yields .

Advanced Research Questions

Q. What strategies are effective for enhancing the selectivity of this compound in receptor-binding studies?

- Methodology :

- Virtual library design : Use MOE or similar software to model steric/electronic effects of substituents (e.g., vinylbenzyl vs. chlorophenyl groups) on target binding .

- Pharmacological profiling : Radioligand binding assays (e.g., ³H-LSD for serotonin receptors) and functional assays (cAMP GloSensor) to quantify selectivity ratios (e.g., Ki values for off-target receptors like 5-HT1A vs. 5-HT1F) .

Q. How can structural modifications of this compound improve its pharmacokinetic properties?

- Methodology :

- Bioisosteric replacement : Replace the vinyl group with trifluoromethyl or methoxy groups to enhance metabolic stability (test via liver microsome assays) .

- Prodrug design : Introduce ester or carbonate prodrug moieties at the hydroxyl group to improve solubility (evaluate via shake-flask method) .

Q. What experimental approaches resolve contradictions in bioactivity data for piperidin-4-ol derivatives?

- Methodology :

- Dose-response reevaluation : Test compounds across a broader concentration range (e.g., 1 nM–100 µM) to identify nonspecific effects (e.g., luminescence interference in cAMP assays) .

- Crystallography : Solve co-crystal structures (X-ray diffraction, 1.3–2.0 Å resolution) to validate binding poses and identify key interactions (e.g., hydrogen bonding with CRBP1) .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in biological assays?

- Methodology :

- pH stability : Incubate compound in buffers (pH 2–10) for 24 hours; analyze degradation via LC-MS. Optimal stability is typically observed at pH 6–8 .

- Thermal stress testing : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C suggests robustness for in vitro assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.